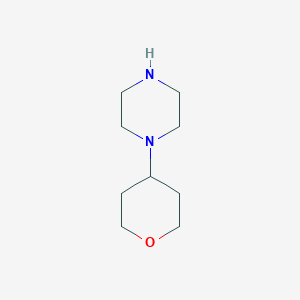

1-(Oxan-4-yl)piperazine

Descripción

Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, holds a unique and esteemed position in the field of medicinal chemistry. thieme-connect.combohrium.com Its prevalence is underscored by its presence as the third most common nitrogen-containing heterocycle in drug discovery. bohrium.com The structural and physicochemical properties of the piperazine scaffold make it a versatile and highly valued component in the design of new bioactive compounds. nih.govbenthamdirect.com

Key attributes of the piperazine scaffold that contribute to its significance include:

Structural Rigidity and Flexibility : The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor binding. bohrium.com Simultaneously, its ability to be easily modified allows for the creation of diverse derivatives. bohrium.comnih.gov

Physicochemical Properties : The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. bohrium.com This characteristic, along with its polarity, often leads to improved aqueous solubility and favorable ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates. bohrium.comneu.edu.tr The basicity of the nitrogen atoms can also be fine-tuned to optimize pharmacokinetic profiles. neu.edu.tr

Broad-Spectrum Biological Activity : The piperazine nucleus is a core component in a vast array of therapeutic agents across numerous disease areas. nih.govwisdomlib.org Derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antidepressant, antiviral, anti-inflammatory, analgesic, and antimicrobial effects. thieme-connect.combenthamdirect.comnih.gov This versatility confirms its essential role as a pivotal scaffold in modern pharmacotherapy and drug development. wisdomlib.org

Role of Oxane Moiety in Compound Design

The oxane moiety, a six-membered saturated ring containing an oxygen atom (also known as a tetrahydropyran (B127337) ring), is increasingly utilized in modern compound design. While related structures like oxetanes have been more extensively reviewed, the principles apply to the incorporation of cyclic ethers like oxane to enhance the properties of drug candidates. nih.govnih.gov The inclusion of an oxane group can have a profound impact on a molecule's physicochemical and pharmacokinetic properties.

The strategic incorporation of an oxane moiety is driven by several key considerations in drug design:

Metabolic Stability : Replacing metabolically vulnerable groups, such as a gem-dimethyl group, with a more stable oxane ring can enhance a compound's metabolic stability, leading to a longer half-life in the body. nih.gov

Conformational Influence : The oxane ring can act as a conformational constraint, locking a portion of the molecule into a specific orientation that may be more favorable for binding to a biological target. nih.gov

Bioisosteric Replacement : The oxane group is often used as a bioisostere for other chemical groups, such as carbonyls or morpholinyl moieties, to improve a molecule's pharmacological profile without losing its desired biological activity. nih.gov

Overview of Research Trajectories for 1-(Oxan-4-yl)piperazine and Related Analogs

The chemical scaffold of this compound serves as a foundational component in the synthesis of more elaborate molecules investigated for various therapeutic targets. Research has shown that incorporating this specific structural unit can be a key strategy in developing selective and potent ligands for complex biological systems. The combination of the versatile piperazine core and the property-enhancing oxane ring has led to its inclusion in compounds targeting receptors and enzymes implicated in a range of conditions.

For example, derivatives have been synthesized and evaluated as potent cannabinoid receptor 1 (CB1) inverse agonists. nih.gov In this context, the piperazine was functionalized to explore the structure-activity relationship (SAR) and modulate physical properties. nih.gov Other research has integrated the this compound structure into larger molecules designed as inhibitors of FLT3 tyrosine kinase, a target in certain types of cancer. mdpi.com Furthermore, the motif is present in agonists for the muscarinic M1 receptor, which is a target for cognitive disorders like Alzheimer's disease. ox.ac.uk These diverse research applications highlight the utility of the this compound fragment as a valuable building block in the quest for novel therapeutic agents.

| Compound Class/Target | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) Inverse Agonists | Development of peripherally selective CB1 antagonists with improved physicochemical properties. | The this compound moiety was part of a series of potent and selective hCB1 antagonists. | nih.gov |

| FLT3 Tyrosine Kinase Inhibitors | Identification of novel inhibitors for potential cancer therapy using quantitative structure–activity relationship (QSAR) models. | Compounds containing the oxane and piperazine rings were identified as having features that enhance inhibitory activity. | mdpi.com |

| Muscarinic M1 Receptor Agonists | Design of agonists for potential treatment of Alzheimer's disease. | A complex molecule incorporating a 1-(oxan-4-yl)piperidin-4-yl fragment, structurally related to the core of interest, was designed as a potent M1 agonist. | ox.ac.uk |

| Dopamine (B1211576) D2 Receptor Ligands | Investigation of piperazine derivatives for their affinity to dopamine receptors. | A compound featuring a 1-(oxan-4-yl)piperidin-4-yl]piperazine structure was noted for its dopamine D2 receptor affinity. |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(oxan-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7-12-8-2-9(1)11-5-3-10-4-6-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNSHRCBWQEQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620493 | |

| Record name | 1-(Oxan-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398137-19-4 | |

| Record name | 1-(Oxan-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Oxan 4 Yl Piperazine and Its Derivatives

Strategies for Oxane Ring Formation

The formation of the oxane (tetrahydropyran) ring is a critical step in the synthesis of 1-(oxan-4-yl)piperazine. Various methods have been developed to construct this saturated six-membered oxygen-containing heterocycle.

One common approach involves the cyclization of acyclic precursors. For instance, 1,5-diols can undergo dehydration reactions, often acid-catalyzed, to yield the corresponding oxane. Another strategy is the intramolecular Williamson ether synthesis, where a halo-alcohol undergoes base-mediated cyclization.

More advanced and stereoselective methods for oxane synthesis include:

Intramolecular hetero-Diels-Alder reactions: This powerful cycloaddition can construct the oxane ring with high control over stereochemistry.

Ring-closing metathesis (RCM): The use of Grubbs' or other olefin metathesis catalysts can efficiently form the oxane ring from a diene precursor.

Prins cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by capture of the resulting cation by a tethered hydroxyl group to form the oxane ring.

A notable strategy for accessing substituted oxanes involves the reductive ring opening of β-lactones to form 1,3-diols, which can then be selectively tosylated and cyclized to yield highly substituted spirocyclic oxetanes, a related smaller ring system. rsc.org

Approaches for Piperazine (B1678402) Moiety Introduction and Functionalization

The introduction and subsequent functionalization of the piperazine ring are central to creating a diverse range of this compound derivatives.

Introduction of the Piperazine Moiety

The piperazine ring can be introduced through several established methods. A common approach is the reaction of ethylenediamine (B42938) with dihaloalkanes under basic conditions. Another method involves the cyclization of 1,2-diamine derivatives with sulfonium (B1226848) salts. More direct approaches include the reductive amination of a ketone precursor with piperazine. For instance, this compound can be synthesized via the reductive amination of tetrahydropyran-4-one with piperazine.

Functionalization of the Piperazine Moiety

Once the this compound core is assembled, the secondary amine of the piperazine ring provides a convenient handle for further functionalization. Common reactions include:

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or sulfonates. mdpi.com Reductive amination using an appropriate aldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) is also a widely used method. mdpi.com

N-Arylation: The formation of N-arylpiperazines is typically accomplished through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination (using palladium catalysts) or the Ullmann-Goldberg reaction (using copper catalysts). mdpi.com Aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes is another viable route. mdpi.com

Acylation, Sulfonylation, and Carbamoylation: The piperazine nitrogen can readily react with acyl chlorides, sulfonyl chlorides, and isocyanates to form the corresponding amides, sulfonamides, and ureas, respectively. nih.gov These reactions are often used to introduce a wide variety of functional groups and modulate the physicochemical properties of the final compound. nih.gov

A key intermediate in many of these functionalizations is the Boc-protected piperazine derivative, which allows for selective reaction at one nitrogen atom, followed by deprotection to enable further modification at the other. nih.gov

Advanced Synthetic Techniques for Analog Development

The development of analogs of this compound often requires more sophisticated synthetic strategies to introduce complexity and diversity.

One such technique is the use of multi-component reactions. For example, the ring-opening of cyclic sulfamidates with propargylic sulfonamides can lead to substrates for gold-catalyzed cyclization, yielding tetrahydropyrazines that can be further elaborated into diverse piperazine scaffolds. organic-chemistry.org

Another advanced approach involves visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, which can provide access to 2-substituted piperazines under mild conditions. organic-chemistry.org This method is amenable to both batch and continuous flow synthesis.

Furthermore, the development of novel catalytic systems continues to expand the toolkit for piperazine synthesis. For instance, a (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to facilitate diol-diamine coupling to produce piperazines. organic-chemistry.org

Catalytic Methods in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives.

As mentioned previously, palladium-catalyzed cross-coupling reactions are instrumental in the formation of N-aryl piperazine derivatives. mdpi.com These methods offer a high degree of functional group tolerance and allow for the coupling of a wide range of aryl and heteroaryl halides or triflates with the piperazine nitrogen. mdpi.com

Reductive amination , often catalyzed by acids or employing specific reducing agents, is a cornerstone for both the initial formation of the this compound core and for subsequent N-alkylation. mdpi.com

Hydrogenation is another key catalytic process. For example, the reduction of a nitro group on an aryl substituent to an amine can be achieved using catalytic hydrogenation, often with a palladium on carbon (Pd/C) catalyst. mdpi.com This newly formed amine can then be used as a handle for further functionalization.

More recent developments in catalysis include the use of photoredox catalysis . These methods utilize visible light to promote reactions under mild conditions, such as the alkylation/lactonization of unsaturated carboxylic acids, which can be a strategy for constructing substituted oxane rings. acs.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Oxane Substitution on Biological Activity

The oxane (tetrahydropyran) ring is a key structural feature that significantly influences the biological and pharmacokinetic profiles of molecules. Its incorporation into a piperazine (B1678402) scaffold is often a strategic design choice in medicinal chemistry.

Research into interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors identified the oxan-4-yl group as a beneficial substituent. researchgate.net In a study aimed at improving the properties of a lead compound, modifications at the 1-position of a pyrazole (B372694) ring showed that introducing six-membered saturated heterocyclic groups, such as oxan-4-yl, was effective in reducing the potential for cytochrome P450 (CYP) 1A2 induction. researchgate.net This modification led to the development of a representative compound, AS2444697, which featured the oxan-4-yl group and demonstrated not only potent IRAK4 inhibition but also favorable drug metabolism and pharmacokinetic (DMPK) properties. researchgate.net

Influence of Piperazine Ring Substituents on Pharmacological Profiles

The piperazine ring is a versatile scaffold, largely because its two nitrogen atoms offer sites for modification, which can dramatically alter a compound's pharmacological profile. nih.govnih.gov The nitrogen atom not attached to the oxane ring (N1) is a common point for introducing a wide variety of substituents to modulate activity, selectivity, and physicochemical properties. nih.govsmolecule.com

Structure-activity relationship studies on various classes of compounds incorporating the 1-(oxan-4-yl)piperazine core demonstrate this principle. For example, in a series of fluoroquinolone antibacterial agents, introducing different substituents on the piperazine nitrogen was explored to improve the pharmacokinetic profile and antibacterial potency. mdpi.com The versatility of the piperazine nucleus allows for the attachment of moieties like thiazolidinedione, with the goal of creating hybrid molecules that might possess multiple mechanisms of action, such as direct DNA gyrase inhibition and anti-biofilm activity. mdpi.com

The nature of the substituent on the piperazine ring is critical. In the development of telomerase inhibitors, converting a piperidine (B6355638) to a benzylcarbonyl-substituted piperazine improved anti-RSV activity. acs.org Similarly, for a series of 4-amino-2H-benzo[h]chromen-2-one analogs with anticancer activity, SAR studies revealed that the nature of the substituent at the 4-position of the piperazine ring was a key determinant of inhibitory activity. nih.gov These findings illustrate that substitutions on the piperazine ring are a crucial strategy for fine-tuning the pharmacological effects of compounds built around the this compound core.

Below is a data table summarizing the impact of piperazine ring substituents on the anti-biofilm activity of norfloxacin-thiazolidinedione hybrids against S. aureus.

Table 1: Anti-biofilm Activity of Norfloxacin-Thiazolidinedione Hybrids

| Compound | C-7 Piperazine Substituent | Minimal Biofilm Eradication Concentration (MBEC) in μg/mL |

|---|---|---|

| 6 | Unsubstituted Thiazolidinedione | Highly Active |

| 7a | Phenyl-substituted Thiazolidinedione | Less Active |

| 7b | Phenyl-substituted Thiazolidinedione | Less Active |

| 7c | Phenyl-substituted Thiazolidinedione | Less Active |

| Berberine (Standard) | - | Less Active than Compound 6 |

Data derived from a study on norfloxacin-thiazolidinedione molecular hybrids, which showed that adding an extra phenyl ring to the C-7 substituent generally reduced anti-biofilm activity against S. aureus unless other halogen substituents were present. mdpi.com

Stereochemical Considerations in Structure-Activity Relationships

The equilibrium between the axial and equatorial conformers can affect the compound's binding characteristics. In single-crystal X-ray diffraction studies of related diaryl piperazine derivatives, the piperazine ring is often found in a chair conformation, with aryl substituents occupying specific axial or equatorial positions based on steric and electronic factors. The relative orientation of the substituent on the tetrahydropyran (B127337) ring is critical as it dictates how the group is presented to a receptor or enzyme active site. While the this compound structure itself does not have a chiral center at the point of substitution, the introduction of chirality elsewhere in the molecule or the rigidification of the conformation can lead to significant differences in activity between stereoisomers.

Development of QSAR Models for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netdrugdesign.org For derivatives of this compound, QSAR models are developed to predict their potency, guide the design of new analogs with improved activity, and understand the physicochemical properties that drive their pharmacological effects. drugdesign.org

The process involves generating a dataset of compounds with known activities, calculating various molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. For example, QSAR studies on arylpiperazine derivatives as anti-proliferative agents against cancer cell lines have successfully built models with high statistical significance. univ-antilles.fr These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. drugdesign.org

A crucial part of QSAR is the analysis of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. drugdesign.org These descriptors fall into several categories, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilicity (e.g., LogP). drugdesign.orgnih.govpensoft.net

In a QSAR study of piperazine and keto-piperazine derivatives as renin inhibitors, the model suggested that constitutional descriptors such as the sum of van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) play a vital role in the ligand-enzyme binding. benthamopen.comscispace.com Similarly, for FLT3 tyrosine kinase inhibitors that incorporate an oxan-4-ylamino moiety, key descriptors influencing potency included those related to hydrogen bonding (SHBd, MLFER_BH), basicity (nBase), and the presence of tertiary nitrogen atoms (MaxsssN). mdpi.compreprints.org The interpretation of these descriptors provides a roadmap for rational drug design; for instance, a positive correlation with a hydrogen bond donor descriptor suggests that adding more H-bond donors to the structure could enhance activity. mdpi.com

Data derived from a machine learning-based QSAR study on FLT3 inhibitors, many of which contain the oxan-4-ylamino-pyrazine-2-carboxamide scaffold. mdpi.compreprints.org

The reliability of a QSAR model is determined through rigorous validation. mdpi.com Validation ensures that the model is not only statistically robust but also has genuine predictive power for new compounds. There are two main types of validation:

Internal Validation: This assesses the stability and robustness of the model using the training set data. A common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q² or r²(CV)). A Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.comnih.gov

External Validation: This tests the model's ability to predict the activity of an independent set of compounds (the test set) that was not used in model development. The predictive ability is often measured by the predictive R² (R²pred). mdpi.com

A robust QSAR model should have high values for both internal and external validation metrics. For example, a QSAR model for renin inhibitors reported a high correlation coefficient (R²) of 0.846, a Q² of 0.818, and an R²pred of 0.821, indicating a stable and predictive model. benthamopen.comscispace.com Another study on FLT3 inhibitors developed a model with a test set R² of 0.941 and a LOO Q² of 0.926, demonstrating exceptional predictive accuracy. mdpi.com These validation steps are essential to confirm that a QSAR model can be reliably used for virtual screening and lead optimization. mdpi.com

Table 3: Example of QSAR Model Validation Statistics

| Model Type | Correlation Coefficient (R²) | Cross-Validation Coefficient (Q²) | Predictive R² (R²pred) |

|---|---|---|---|

| Renin Inhibitors | 0.846 benthamopen.comscispace.com | 0.818 benthamopen.comscispace.com | 0.821 benthamopen.comscispace.com |

| Anti-proliferative Agents | 0.8483 univ-antilles.fr | 0.7122 univ-antilles.fr | 0.6682 univ-antilles.fr |

| FLT3 Inhibitors (RFR Model) | 0.989 (training), 0.941 (test) preprints.org | 0.926 (LOO) mdpi.com | 0.941 mdpi.compreprints.org |

| Photosensitizers (MLRA Model) | 0.87 nih.gov | 0.71 nih.gov | 0.70 nih.gov |

Pharmacological Investigations and Biological Activities

Modulatory Effects on Enzyme Systems

Derivatives incorporating the piperazine (B1678402) structure have been widely studied for their ability to modulate the activity of various enzyme systems. These investigations have identified potent inhibitors for enzymes involved in processes ranging from cellular signaling and metabolism to pathogen viability.

The piperazine moiety is a key component in a variety of enzyme inhibitors. Research into piperazine and piperidine (B6355638) amides of benzoic and cinnamic acids has identified inhibitors of tyrosinase, a key enzyme in melanogenesis. acs.org In one study, the most potent compound, a benzoyl piperazine derivative, exhibited significant inhibitory activity. acs.org

In the field of oncology, piperazine derivatives have shown promise as inhibitors of kinases, which are crucial for cancer cell proliferation and survival. Certain piperazine-containing compounds demonstrated significant anticancer effects, with molecular docking studies suggesting strong binding within the ATP-binding site of c-Abl kinase. researchgate.net For example, compound 10e from one such study showed a c-Abl kinase inhibition IC₅₀ value of 10.28 µM. researchgate.net Other studies have identified piperazine hybrids as potent inhibitors of telomerase, an enzyme critical for the survival of cancer cells. unimi.it One of the most active compounds in a series of 1,3,4-oxadiazolyl benzodioxanes featuring a piperazine linker, compound 35 , was found to inhibit telomerase activity with an IC₅₀ of 1.27 µM. unimi.it

Furthermore, piperazine derivatives have been developed as inhibitors of cyclooxygenase (COX) enzymes. A derivative of 1,4-benzodioxane (B1196944) containing a phenylpiperazine moiety showed selective inhibition of COX-2 with an IC₅₀ value of 0.12 µM, which was significantly more potent than its effect on COX-1 (IC₅₀ = 8.35 µM). unimi.it

| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Benzoyl Piperazine Derivative | Tyrosinase (monophenolase) | pIC₅₀ = 4.99 | acs.org |

| Piperazine-containing Derivative (10e) | c-Abl Kinase | 10.28 µM | researchgate.net |

| 1,3,4-Oxadiazolyl Benzodioxane Piperazine (35) | Telomerase | 1.27 µM | unimi.it |

| Phenylpiperazine Benzodioxane Derivative (48) | Cyclooxygenase-2 (COX-2) | 0.12 µM | unimi.it |

Receptor Ligand and Channel Modulatory Activities

The structural flexibility of the 1-(oxan-4-yl)piperazine core makes it a privileged scaffold for designing ligands that interact with a variety of receptors and ion channels. These interactions are fundamental to the compounds' effects on the central nervous system and other physiological systems.

The piperazine structure is known to interact with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. csic.es Piperazine itself acts as a GABA receptor agonist. drugbank.commedchemexpress.com It binds to muscle membrane GABA receptors, which can lead to hyperpolarization of nerve endings and result in flaccid paralysis of parasites, forming the basis of its anthelmintic properties. drugbank.com

However, studies on more complex piperazine derivatives have revealed a nuanced and structure-dependent modulation of GABAᴀ receptors. nih.gov Research on a series of arylpiperazines demonstrated that they can act as antagonists of the human α1β2γ2 GABAᴀ receptor. nih.govresearchgate.net In these studies, chlorophenylpiperazines were identified as the most potent antagonists. nih.govresearchgate.net Specifically, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) showed an IC₂₀ value of 46µM for inhibiting the GABA-evoked ion current. nih.govresearchgate.net Other research on hybrid molecules containing a piperazine fragment also showed significant binding affinity for the GABA-A receptor, with one compound (16 ) displaying a Kᵢ value of 147.0 ± 12.7 nM. acs.org This indicates that while the basic piperazine structure can exhibit agonist activity, substitution on the ring can switch the pharmacological profile to antagonism, highlighting a novel mode of action for this class of compounds. nih.govresearchgate.net

| Compound | Activity | Value | Reference |

|---|---|---|---|

| Piperazine | Agonist | - | drugbank.commedchemexpress.com |

| 1-(2-chlorophenyl)piperazine (2CPP) | Antagonist | IC₂₀ = 46 µM | nih.govresearchgate.net |

| Hybrid Compound 16 | Binding Affinity | Kᵢ = 147.0 nM | acs.org |

Arylpiperazine derivatives represent one of the most significant classes of ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are key targets for neuropsychiatric disorders. benthamdirect.comnih.govnih.gov

Studies have shown that these compounds can bind with high affinity to multiple serotonin receptor subtypes. nih.gov A series of 1-arylpiperazine derivatives displayed affinity for 5-HT₇ receptors with Kᵢ values ranging from 8.2 nM to 474 nM. oup.com The same study found that these compounds also had high affinity for the 5-HT₁ₐ receptor. oup.com Other work focusing on the 5-HT₂ₐ receptor identified arylpiperazine derivatives as potent antagonists, with biological activities reported as pIC₅₀ values ranging from 5.995 to 8.287. mdpi.com A separate study on novel indazole and piperazine-based compounds found significant antagonistic activity at D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov

The interaction with dopamine receptors is also a hallmark of this chemical class. Research aimed at developing dopamine D₃ receptor ligands identified N-[4-[4-(aryl)piperazin-1-yl]butyl]arylcarboxamides as potent and selective compounds, with some derivatives showing very high affinity (Kᵢ values between 0.13 nM and 4.97 nM). nih.gov For instance, compound 27 (N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide) and compound 41 (N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide) were highlighted for their high D₃ affinity. nih.gov Furthermore, a series of 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines were found to be potent dopamine D₂ receptor antagonists while also acting as serotonin reuptake inhibitors. drugbank.com

| Compound Class/Number | Target Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| 1-Arylpiperazine Derivative (20) | 5-HT₇ | 8.2 nM | oup.com |

| Arylpiperazine Derivatives | 5-HT₂ₐ | pIC₅₀ up to 8.287 | mdpi.com |

| N-butyl-arylcarboxamide (27) | Dopamine D₃ | < 4.97 nM | nih.gov |

| N-butyl-benzofurancarboxamide (41) | Dopamine D₃ | < 4.97 nM | nih.gov |

T-type calcium channels are recognized as important targets in the primary afferent pain pathway. nih.gov It has been established that certain piperazine-based compounds can inhibit these channels. nih.gov A study involving the synthesis and evaluation of 14 disubstituted piperazine derivatives identified a potent T-type calcium channel blocker. nih.gov The compound, 10e (3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide), was found to be a potent blocker of transiently expressed Cav3.2 calcium channels. nih.gov It mediated a tonic block of these channels with an IC₅₀ value of approximately 4 µM (specifically, 3.80 ± 0.30 µM). nih.gov This compound also showed inhibitory activity against Cav3.1 and Cav3.3 channels, but had a much weaker effect on high-voltage-activated Cav1.2 and Cav2.2 channels, indicating a degree of selectivity for the T-type family. nih.gov

| Compound | Target Channel | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 10e | Cav3.2 | 3.80 ± 0.30 µM | nih.gov |

The cannabinoid receptor 1 (CB1) has been a target for treating various conditions, and research efforts have included the development of peripherally restricted antagonists to avoid centrally mediated side effects. The purine (B94841) scaffold of otenabant, a known CB1 antagonist, has been modified by replacing its 4-aminopiperidine (B84694) group with a piperazine group to explore the structure-activity relationship (SAR). acs.org This research led to the discovery of potent and selective CB1 antagonists. Functionalizing the piperazine with various groups resulted in compounds with high affinity for the human CB1 receptor (hCB1). acs.org One of the most promising compounds to emerge from these studies was an aryl urea (B33335) derivative, compound 65 , which demonstrated a Kᵢ of 4 nM and over 10,000-fold selectivity for hCB1 compared to the human CB2 receptor (hCB2). acs.org

| Compound | Activity | Binding Affinity (Kᵢ) | Selectivity (hCB1 vs hCB2) | Reference |

|---|---|---|---|---|

| Compound 65 | Inverse Agonist | 4 nM | >10,000-fold | acs.org |

NF-κB Pathway Inhibition

The nuclear factor kappa B (NF-κB) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Consequently, inhibitors of the NF-κB pathway are of significant therapeutic interest.

Several studies have highlighted the potential of piperazine-containing compounds to modulate the NF-κB pathway. For instance, certain novel piperazine-linked pyrimidine (B1678525) derivatives have been developed as inhibitors of the p65 subunit of NF-κB. mdpi.com In silico docking studies revealed that these compounds could strongly bind to the p65 subunit, and subsequent in vitro assays confirmed their ability to inhibit NF-κB in breast cancer cells. mdpi.com Specifically, compounds 3a and 5b demonstrated inhibitory activity against the viability of MCF-7 breast cancer cells with IC50 values of 9.17 and 6.29 µM, respectively. mdpi.com

Furthermore, some chalcone (B49325) derivatives incorporating a piperazine moiety have been shown to decrease the expression of NF-κB and phosphorylated IκB in lipopolysaccharide (LPS)-stimulated macrophages. tandfonline.comnih.gov This suggests that the piperazine scaffold can be a valuable component in the design of novel NF-κB inhibitors. The exploration of this compound analogs in this context could yield potent and selective modulators of this critical signaling pathway.

Kinase Inhibition

Kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for drug development. The this compound moiety has been incorporated into various kinase inhibitors, demonstrating its utility in this therapeutic area.

One prominent example is Saracatinib , a dual inhibitor of the tyrosine kinases c-Src and Abl. nih.gov It contains an (oxan-4-yl)oxy group and was initially developed for cancer treatment. nih.gov Its mechanism involves binding to and inhibiting these kinases, thereby affecting cell motility, proliferation, and survival. nih.gov

Another notable compound is Entrectinib , a potent inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK kinases. nih.gov This molecule features a tetrahydro-2H-pyran-4-ylamino group, which is structurally related to the oxan-4-yl moiety. Entrectinib is used for the treatment of solid tumors with specific gene fusions. nih.gov

Furthermore, a machine learning-based quantitative structure-activity relationship (QSAR) model for predicting the pIC50 inhibition values of FMS-like tyrosine kinase 3 (FLT3) inhibitors has identified several molecules containing the oxan-4-ylamino group as having high inhibitory activity. mdpi.compreprints.org These findings underscore the importance of the oxan-4-ylpiperazine scaffold in the design of potent kinase inhibitors for various therapeutic applications.

Diverse Therapeutic Potential of this compound Analogs

The versatility of the this compound scaffold is evident in the broad spectrum of biological activities exhibited by its analogs. Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their potential in treating a wide array of diseases.

Anticancer and Antiproliferative Research

The piperazine ring is a common feature in many FDA-approved anticancer drugs, highlighting its significance in oncology. researchgate.net Analogs of this compound have shown considerable promise in anticancer research, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.

For instance, novel N-(1-(4-(dibenzo[b,f] thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives have been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines such as K562, Colo-205, and MDA-MB 231. nih.gov Several of these compounds exhibited potent cytotoxic activities, with the inhibition of sirtuins identified as a possible mechanism of action. nih.gov

Additionally, conjugates of N-benzhydrylpiperazine and 1,3,4-oxadiazoles have been shown to inhibit the proliferation and induce apoptosis in HeLa cancer cells. nih.gov These findings, along with the kinase inhibitory activity of compounds like Saracatinib and Entrectinib, underscore the significant potential of this compound derivatives as anticancer agents.

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| 3a | MCF-7 (Breast) | 9.17 µM | mdpi.com |

| 5b | MCF-7 (Breast) | 6.29 µM | mdpi.com |

| 16b, 16d, 16i, 16p, 16q | K562, Colo-205, MDA-MB 231 | 20-40 µM | nih.gov |

| 4d (N-benzhydryl-4-((5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl)methyl)piperazine) | HeLa (Cervical) | 28.13 ± 0.21 µg/mL | nih.gov |

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular)

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. The this compound scaffold has been explored for its potential in creating novel antibacterial, antifungal, and antitubercular drugs.

For example, a series of substituted piperazine derivatives containing a mdpi.com-oxadiazole ring have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. researchgate.net Some of these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Furthermore, the hybridization of the piperazine moiety with other pharmacophoric groups, such as in norfloxacin-thiazolidinedione hybrids, has resulted in compounds with promising activity against Gram-negative bacteria and anti-biofilm properties against Gram-positive strains. mdpi.com The modification of existing antibiotics like ciprofloxacin (B1669076) with piperazinyl moieties has also led to derivatives with improved activity against resistant bacterial strains. nih.gov These studies indicate that the this compound core can serve as a valuable template for the design of new and effective antimicrobial agents.

Anti-inflammatory Research

Chronic inflammation is a contributing factor to numerous diseases, including cancer and autoimmune disorders. The this compound scaffold has been incorporated into compounds designed to possess anti-inflammatory properties.

Research has shown that hybrid compounds containing an arylpiperazine residue, a 1,3,4-oxadiazole (B1194373) ring, and a pyridothiazine-1,1-dioxide core exhibit anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com The arylpiperazine scaffold is frequently found in biologically active compounds with potent anti-inflammatory effects. mdpi.com

Moreover, certain resveratrol (B1683913) and chalcone derivatives possessing a piperazine moiety have been identified as potent anti-inflammatory agents. tandfonline.comnih.gov These compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophages. tandfonline.comnih.gov This body of research suggests that the this compound structure can be effectively utilized to develop novel anti-inflammatory drugs.

Neuropsychiatric Applications (Antipsychotic, Antidepressant, Anxiolytic)

The piperazine nucleus is a well-established pharmacophore in the field of neuropsychiatry, being a core component of several drugs used to treat psychotic disorders, depression, and anxiety. Derivatives of this compound have been investigated for their potential in these therapeutic areas.

Studies on piperidine derivatives, which are structurally related to the oxan-4-yl group, have indicated their potential for anxiolytic and antidepressant-like effects. The presence of the piperazine group is thought to enhance these neuroactive properties.

For example, oxantel, an analog of pyrantel, has been associated with neuropsychiatric effects such as drowsiness and dizziness. drugfuture.com While this highlights the central nervous system activity of related structures, further research is needed to specifically delineate the antipsychotic, antidepressant, and anxiolytic potential of this compound analogs. The established role of the piperazine moiety in neuropsychiatric drugs provides a strong rationale for the continued exploration of these compounds for CNS disorders.

Analgesic Properties

The piperazine nucleus is a key pharmacophore in the development of novel analgesic agents. Researchers have explored its derivatives for their potential to alleviate pain, often by targeting specific pathways involved in pain signaling. evitachem.comeurjchem.com A significant area of this research focuses on the role of piperazine-based compounds as inhibitors of T-type calcium channels, which are crucial contributors to the primary afferent pain pathway. nih.gov

In one study, a series of 14 disubstituted piperazine derivatives built around a diphenyl methyl-piperazine core were synthesized and evaluated for their ability to block T-type calcium channels. nih.gov Among these, one derivative, designated as compound 10e (3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide), emerged as a potent blocker of Cav3.2 calcium channels. nih.gov

Compound 10e was found to mediate a tonic block of Cav3.2 channels with an IC50 value of approximately 4 µM. It also demonstrated effective blockage of other T-type channel isoforms, Cav3.1 and Cav3.3. Its selectivity was notable, as it only weakly affected high-voltage-activated channels like Cav1.2 and Cav2.2. nih.gov In-vivo testing confirmed its analgesic efficacy; intrathecal administration of compound 10e provided pain relief in mouse models of both formalin and complete Freund's adjuvant-induced inflammatory pain. This analgesic effect was specifically linked to its mechanism, as it was absent in mice with a genetic knockout of the Cav3.2 channels. nih.gov The investigation highlighted a strong structure-activity relationship, with the other 13 derivatives showing only minor effects on Cav3.2 channels. nih.gov

| Compound | Target Channel | Activity | In Vivo Efficacy |

|---|---|---|---|

| Compound 10e | Cav3.2 (T-type) | Potent blocker (IC50 ≈ 4 µM) | Relief from inflammatory pain |

| Compound 10e | Cav3.1 (T-type) | Potent blocker (93.30 ± 2.78% inhibition) | Not specified |

| Compound 10e | Cav3.3 (T-type) | Potent blocker (88.41 ± 4.08% inhibition) | Not specified |

| Compound 10e | Cav1.2 (L-type) | Weak blocker (17.82 ± 4.79% inhibition) | Not applicable |

| Compound 10e | Cav2.2 (N-type) | Weak blocker (11.21 ± 0.86% inhibition) | Not applicable |

Anthelmintic and Antiparasitic Applications

Piperazine and its derivatives are well-established as anthelmintic agents used to treat infections caused by parasitic worms. mayoclinic.orgbiologymedjournal.com The core therapeutic application is for enterobiasis (pinworm infection) and ascariasis (roundworm infection). nih.govdrugbank.com The mechanism of action is distinct from many other anthelmintics; piperazine acts as a flaccid paralyzing agent. wikipedia.org

It functions as an agonist at the inhibitory gamma-aminobutyric acid (GABA) receptors of the helminths. wikipedia.org This interaction blocks the stimulating effects of acetylcholine (B1216132) at the neuromuscular junction in the parasites, leading to a state of flaccid paralysis. biologymedjournal.comwikipedia.org The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled live by normal peristaltic movements. nih.gov This mode of action is selective for invertebrates because vertebrates primarily use GABA within the central nervous system, and the helminth GABA receptor is a different isoform. wikipedia.org

Various salts, including piperazine citrate (B86180) and piperazine hydrate, are commonly used for this purpose. wikipedia.org Beyond its use in humans, piperazine is also employed in veterinary medicine to deworm swine, poultry, and other animals. nih.govdrugbank.com While many piperazine derivatives exhibit anthelmintic and antiparasitic properties, diethylcarbamazine (B1670528) is another notable example used in human therapeutics, particularly for filariasis. nih.govscribd.com

| Parasite | Common Name | Disease | Relevant Drug Class |

|---|---|---|---|

| Enterobius vermicularis | Pinworm | Enterobiasis (Oxyuriasis) | Piperazine |

| Ascaris lumbricoides | Common Roundworm | Ascariasis | Piperazine |

| Wuchereria bancrofti, etc. | Filarial worms | Filariasis | Diethylcarbamazine (a piperazine derivative) |

| Oesophagostomum spp | Nodular worms | Oesophagostomiasis (in swine) | Piperazine (Veterinary) |

Antioxidant Activities

The piperazine ring is a versatile scaffold that has been incorporated into numerous molecules designed to exhibit antioxidant properties. researchgate.net Research has shown that coupling the piperazine moiety with various other heterocyclic structures can yield compounds with significant free radical scavenging capabilities. researchgate.net

For instance, a study on novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives found that while many compounds had limited antioxidant potential, one derivative, 7a (4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine), displayed moderate activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. eurjchem.com

In another investigation, a series of piperazine-substituted indole (B1671886) derivatives were synthesized and evaluated for their in vitro antioxidant effects. jrespharm.com The results were promising, with two compounds in particular showing high efficacy. Compound 2 ((5-Fluoro-1H-indol-2-yl)(4-(p-tolyl)piperazin-1-yl)methanone) and Compound 11 ((5-Methoxy-1H-indol-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone) demonstrated DPPH free radical scavenging activity of 81.63% and 85.63%, respectively, at a concentration of 0.1 mM. These values were comparable to the standard antioxidant Vitamin E, which showed 88.6% activity under the same conditions. jrespharm.com This suggests that the combination of the indole nucleus with a substituted piperazine ring can be a fruitful strategy for developing potent antioxidants. jrespharm.com

| Compound | Scavenging Activity (%) at 0.1 mM | Comparison Standard | Standard's Activity (%) |

|---|---|---|---|

| Compound 2 | 81.63% | Vitamin E | 88.6% |

| Compound 11 | 85.63% | Vitamin E | 88.6% |

Mechanistic Investigations

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for compounds containing the piperazine (B1678402) scaffold are diverse and form the basis of their wide-ranging pharmacological activities. nih.govtandfonline.com While direct studies on 1-(Oxan-4-yl)piperazine are not extensively documented, the mechanisms of its parent structure, piperazine, and more complex derivatives provide significant insights.

A primary mechanism associated with the piperazine core is its effect on the neuromuscular systems of parasites. patsnap.com It functions as an agonist for the gamma-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter receptor. wikipedia.orgdrugbank.comnih.gov This interaction causes hyperpolarization of the nerve endings in parasite muscle membranes, leading to flaccid paralysis. patsnap.comdrugbank.com As a result, the paralyzed organism is unable to maintain its position in the host's intestines and is expelled. wikipedia.orgdrugbank.com This GABAergic activity is selective for the isoform of the receptor found in helminths, which contributes to its low toxicity in vertebrates where GABA is primarily a central nervous system neurotransmitter. wikipedia.org

Furthermore, research into various piperazine derivatives has uncovered other mechanisms. A study on several derivatives, including chlorophenylpiperazines and methylbenzylpiperazines, identified a novel mode of action: antagonism of the human α1β2γ2 GABAA receptor. nih.gov This antagonistic effect can lead to increased catecholamine levels, which is a relevant mechanism for both therapeutic applications and understanding potential toxicity. nih.gov Other potential mechanisms for piperazine-containing compounds include the modulation of ion channels and interactions with various other cell surface receptors that can alter cellular signaling pathways.

Target Identification and Validation

The identification of specific molecular targets is a critical step in drug discovery. For the this compound scaffold, potential targets are inferred from studies on its derivatives. The piperazine ring is a versatile structure that can be modified to interact with a wide array of biological molecules. tandfonline.commdpi.com

The most well-established target for the basic piperazine structure is the GABA receptor in parasitic worms. wikipedia.orgdrugbank.comnih.govpatsnap.com However, studies on more complex molecules incorporating the piperazine ring have identified other significant targets. For example, some arylpiperazine derivatives show potent activity against various molecular targets implicated in cancer. mdpi.com Antihistamine piperazine derivatives are known to act as inverse agonists of the histamine (B1213489) H-1 receptor. rxlist.com

The table below summarizes key biological targets that have been identified for various classes of piperazine derivatives.

| Target Class | Specific Target | Compound Class/Example | Key Finding |

| Neurotransmitter Receptors | GABA Receptor | Piperazine, Piperazine Citrate (B86180) | Agonistic action leads to hyperpolarization and paralysis in parasitic worms. wikipedia.orgdrugbank.comnih.govpatsnap.com |

| Neurotransmitter Receptors | GABAA Receptor (human α1β2γ2) | Chlorophenylpiperazines, Benzylpiperazine | Antagonistic action, leading to inhibition of GABA-evoked ion current. nih.gov |

| Neurotransmitter Receptors | Histamine H-1 Receptor | Hydroxyzine | Inverse agonist activity inhibits histamine release and downstream effects. rxlist.com |

| Cancer-Related Targets | Various (unspecified) | Arylpiperazine derivatives | Compounds exhibit cytotoxic effects against various cancer cell lines. mdpi.com |

| Bacterial Enzymes | Enoyl-ACP Reductase | Piperazines with N,N′-bis(1,3,4-thiadiazole) moiety | Potential inhibition of this key enzyme in bacterial fatty acid synthesis. mdpi.com |

This table is generated based on findings from derivatives and related structures, as direct target identification for this compound is not widely available.

Pathway Analysis of Biological Effects

Based on the identified targets for piperazine and its derivatives, several key pathways can be implicated:

Neuromuscular Signaling in Helminths: The primary pathway affected by anthelmintic piperazines is the GABAergic signaling pathway that controls muscle contraction in parasites. patsnap.comwikipedia.org By activating GABA receptors, these compounds disrupt neuromuscular transmission, leading to paralysis. drugbank.compatsnap.com

Catecholaminergic Pathways: The antagonistic effect of some piperazine derivatives on human GABAA receptors can indirectly influence catecholaminergic pathways. nih.gov By reducing GABAergic inhibition on catecholaminergic neurons, these compounds can lead to elevated levels of neurotransmitters like dopamine (B1211576) and norepinephrine. nih.gov

Inflammatory and Allergic Response Pathways: Piperazine derivatives that target the histamine H-1 receptor, such as hydroxyzine, directly interfere with pathways governing allergic reactions. rxlist.com By blocking the action of histamine, they prevent downstream events like smooth muscle contraction and vasodilation that characterize an allergic response. rxlist.com

Cancer Proliferation and Survival Pathways: Arylpiperazine derivatives have been noted for their anti-proliferative effects, suggesting they interact with pathways critical for cancer cell growth and survival. mdpi.com These could include pathways related to cell cycle progression, apoptosis (programmed cell death), and tumor vasculature development. mdpi.com

Bacterial Biosynthesis Pathways: The investigation of piperazine derivatives as potential inhibitors of enzymes like enoyl-ACP reductase points to their ability to disrupt essential bacterial metabolic pathways, specifically fatty acid synthesis, which is vital for bacterial survival. mdpi.com

Preclinical Evaluation and Translational Research

In Vitro Biological Screening and Assays

In vitro studies are fundamental to the initial assessment of a compound's biological effects. These assays, conducted in a controlled laboratory environment outside of a living organism, provide the first insights into the mechanisms of action, potency, and selectivity of derivatives containing the 1-(oxan-4-yl)piperazine core.

Cell-based assays are crucial for evaluating the effects of chemical compounds on cellular processes in a context that mimics a physiological state. oncotarget.com Derivatives of this compound have been investigated for their cytotoxic potential against various cancer cell lines.

Research into novel thiouracil amides incorporating a substituted piperazine (B1678402) moiety demonstrated their ability to reduce cell viability in human estrogen-receptor-positive (ER+) breast cancer cells (MCF-7). nih.govmdpi.com These assays, which measure metabolic activity to determine cell viability, showed that several compounds had significant efficacy. mdpi.commdpi.com For instance, compound 5e (a thiouracil amide derivative) exhibited an IC₅₀ value of 18.23 µM in MCF-7 cells after 72 hours of treatment. mdpi.com

In another study, a series of aminated quinolinequinones linked to piperazine analogs were screened for their anticancer activity across a panel of 60 cancer cell lines by the National Cancer Institute (NCI). nih.gov The most potent of these, QQ1 , was particularly effective against the ACHN renal cancer cell line, with an IC₅₀ value of 1.55 µM. nih.gov Further investigations revealed that QQ1 could inhibit the proliferation of ACHN cells. nih.gov

Additionally, derivatives of 1-(Oxan-4-yl)-3-(piperazin-1-yl)piperidin-2-one have shown potent anticancer activity, with IC₅₀ values in the low micromolar range across different cancer cell lines. The table below summarizes the cytotoxic activity of selected piperazine derivatives.

| Compound Series | Cell Line | Activity (IC₅₀) | Reference |

| Thiouracil Piperazine Derivatives | MCF-7 (Breast Cancer) | 18.23 µM | mdpi.com |

| Quinolinequinone Piperazine Analogs | ACHN (Renal Cancer) | 1.55 µM | nih.gov |

| 1-(Oxan-4-yl)piperidine Derivatives | Various Cancer Lines | Low Micromolar |

Biochemical assays are employed to determine a compound's direct interaction with specific molecular targets, such as enzymes or receptors. researchgate.net These assays are critical for elucidating the mechanism of action.

Derivatives containing the this compound scaffold have been evaluated for their ability to modulate the activity of various biological targets. For example, a disubstituted piperazine derivative, compound 10e , was identified as a potent blocker of T-type calcium channels (Caᵥ3.2), which are implicated in pain signaling. nih.gov This compound demonstrated tonic blocking of these channels with an IC₅₀ of approximately 4 micromolar. nih.gov

In the field of oncology, piperazine-based thiouracil amide compounds were found to inhibit the catalytic activity of Poly (ADP-ribose) Polymerase 1 (PARP1), an enzyme crucial for DNA repair. nih.govmdpi.com The inhibition of PARP1 can lead to the death of cancer cells. nih.gov

Furthermore, piperazine derivatives have been extensively studied for their receptor binding affinities. Analogues of the purine (B94841) otenabant, where a piperazine group was substituted, were developed as potent inverse agonists for the cannabinoid receptor 1 (CB1). nih.gov One such aryl urea (B33335) derivative, compound 65 , displayed a high binding affinity with a Kᵢ value of 4 nM and over 10,000-fold selectivity for hCB1 over the hCB2 receptor. nih.gov Other research has explored the binding of this compound-containing structures to dopamine (B1211576) receptors. google.com.na

| Compound/Series | Target | Assay Type | Activity (IC₅₀ / Kᵢ) | Reference |

| Compound 10e | T-type calcium channels (Caᵥ3.2) | Electrophysiology | ~4 µM (IC₅₀) | nih.gov |

| Thiouracil Piperazine Amides | PARP1 | Enzyme Activity Assay | Inhibition Observed | nih.govmdpi.com |

| Compound 65 (Aryl Urea) | Cannabinoid Receptor 1 (hCB1) | Radioligand Displacement | 4 nM (Kᵢ) | nih.gov |

Cell-Based Assays (e.g., Cancer Cell Lines, Primary Cells)

In Vivo Efficacy Studies in Disease Models

In vivo studies use living organisms, typically animal models, to assess the efficacy and physiological effects of a potential therapeutic agent in a complex biological system. a-star.edu.sg

The analgesic potential of this compound derivatives has been evaluated in established animal models of pain. In one key study, the T-type calcium channel blocker compound 10e was tested in a mouse model of inflammatory pain. nih.gov When administered intrathecally, the compound was effective against persistent inflammatory pain induced by Complete Freund's Adjuvant (CFA), significantly reducing the associated mechanical hypersensitivity. nih.gov

Another piperazine derivative, LQFM-008 , also demonstrated significant anti-nociceptive and anti-inflammatory effects. nih.gov In the formalin test in mice, a model that assesses both neurogenic and inflammatory pain, oral administration of LQFM-008 reduced the pain response in both phases. nih.gov Furthermore, in the carrageenan-induced paw edema test, the compound effectively reduced inflammation. nih.gov These findings suggest that compounds based on the piperazine structure are promising candidates for the development of new analgesic and anti-inflammatory drugs. nih.gov

Cancer xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of potential anticancer drugs. Several studies have investigated piperazine derivatives in such models.

Preliminary studies on 1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine suggested that its administration can lead to a reduction in tumor size in xenograft models. In a more complex application, a PROTAC (PROteolysis TArgeting Chimera) compound incorporating a piperazine linker was evaluated in murine xenograft models. vulcanchem.com This compound, designed to degrade Hematopoietic Progenitor Kinase 1 (HPK1), demonstrated 62% tumor growth inhibition when used in combination with anti-PD-1 immunotherapy. vulcanchem.com This effect was correlated with an increase in tumor-infiltrating lymphocytes, highlighting a potential immunomodulatory mechanism. vulcanchem.com

The piperazine scaffold is of interest in the search for new treatments for infectious diseases. smolecule.comgoogle.com The structural features of these compounds make them candidates for development as anti-infective agents. smolecule.com However, based on available research, specific in vivo studies evaluating this compound or its direct derivatives in animal models of bacterial, viral, or parasitic infections are not extensively documented. a-star.edu.sggoogle.com While the potential exists, further research is required to substantiate the efficacy of this specific chemical family in infectious disease models.

Evaluation in Cancer Xenograft Models

Assessment of Pharmacodynamic Biomarkers

The identification and assessment of pharmacodynamic (PD) biomarkers are crucial in preclinical research to demonstrate that a drug candidate is engaging its intended biological target and eliciting the desired physiological response. For a novel compound like this compound, the choice of biomarkers would be dictated by its specific molecular target and therapeutic indication.

Given that piperazine derivatives are frequently investigated for their activity on the central nervous system (CNS), potential pharmacodynamic biomarkers could involve the measurement of neurotransmitter levels or the occupancy of specific receptors in the brain. ijrrjournal.com For instance, if this compound were designed as a ligand for serotonin (B10506) or dopamine receptors, studies would likely assess changes in the levels of these neurotransmitters and their metabolites in relevant brain regions of preclinical models. mdbneuro.com

Research on other N-arylpiperazine derivatives has shown that these compounds can exhibit high affinity for various receptors, including adrenergic and serotonin receptors. researchgate.net In such cases, receptor occupancy studies using techniques like positron emission tomography (PET) with a radiolabeled version of the compound or a competing ligand would be a key method for assessing target engagement in vivo.

Table 1: Potential Pharmacodynamic Biomarkers for a CNS-active this compound Derivative

| Biomarker Category | Specific Biomarker | Method of Assessment | Preclinical Model |

| Neurochemical | Serotonin (5-HT) and its metabolite 5-HIAA | Microdialysis followed by HPLC-EC | Rat, Mouse |

| Dopamine (DA) and its metabolites DOPAC, HVA | Microdialysis followed by HPLC-EC | Rat, Mouse | |

| Receptor Occupancy | Target receptor binding | PET imaging with a radiolabeled ligand | Non-human primate, Rat |

| Electrophysiological | Changes in neuronal firing rates | In vivo electrophysiology | Rat |

| Behavioral | Antidepressant-like effects | Forced swim test, Tail suspension test | Mouse, Rat |

| Anxiolytic-like effects | Elevated plus maze, Light-dark box test | Mouse, Rat |

It is important to note that the specific biomarkers and assays would be highly dependent on the compound's mechanism of action, which is not publicly detailed for this compound itself.

Preclinical Safety and Toxicity Considerations

For a compound like this compound, in vitro cytotoxicity assays would be an initial step. These tests expose various cell lines, including liver cancer cell lines like SNU-475 and SNU-423, to the compound to determine its cytotoxic potential. nih.gov Studies on other piperazine derivatives have demonstrated direct induction of apoptosis in tumor cells, highlighting a potential mechanism of cytotoxicity. nih.gov

In vivo toxicity studies are generally conducted in at least two animal species, one rodent and one non-rodent, to assess the compound's effects on whole organisms. These studies help determine the maximum tolerated dose (MTD) and identify any target organs for toxicity. Observations would include clinical signs, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues. For some N-arylpiperazine derivatives, in vitro hemolysis and thrombolysis assays have been used to demonstrate that the compounds are safe for preclinical trials in mouse blood. researchgate.net

Table 2: General Framework for Preclinical Safety and Toxicity Evaluation

| Study Type | Purpose | Typical Assays/Endpoints |

| In Vitro Toxicology | Assess cytotoxicity and genotoxicity | MTT assay on various cell lines, Ames test for mutagenicity, Chromosomal aberration test |

| Acute Toxicity | Determine the effects of a single high dose and the MTD | Single-dose administration in rodents, observation of clinical signs and mortality |

| Repeat-Dose Toxicity | Evaluate the effects of repeated administration over a specific duration (e.g., 28 days) | Daily dosing, monitoring of clinical signs, body weight, hematology, clinical chemistry, organ weights, and histopathology |

| Safety Pharmacology | Investigate effects on vital functions | Irwin test, assessment of cardiovascular (e.g., hERG assay, blood pressure) and respiratory function |

| Genotoxicity | Assess the potential to damage genetic material | In vivo micronucleus test |

Without specific preclinical data for this compound, the above tables represent a generalized approach based on standard pharmaceutical development practices and findings from related piperazine compounds. The actual preclinical profile of this compound would need to be established through dedicated experimental studies.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to a protein's active site.

Studies on various piperazine (B1678402) derivatives have utilized molecular docking to elucidate their interactions with biological targets. For instance, in the context of designing new inhibitors, docking studies have shown that piperazine derivatives can interact with key residues in the active sites of enzymes. nih.gov These interactions are often crucial for the molecule's biological activity. The binding energy, calculated from docking simulations, provides an estimate of the binding affinity, with lower energy values suggesting more stable binding. biomedpharmajournal.org

The interactions observed in docking studies of piperazine-containing compounds typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or other non-covalent interactions. biomedpharmajournal.orgunja.ac.id For example, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the oxan and other substituents can engage in hydrophobic contacts with the protein. nih.gov The specific interactions, of course, depend on the protein target and the exact chemical structure of the ligand.

A study on N-phenyl piperazine derivatives as potential α-amylase inhibitors identified key interactions through molecular docking. biomedpharmajournal.org The compounds with the best docking scores, indicating strong binding, were then synthesized and tested, confirming their inhibitory activity. biomedpharmajournal.org This highlights the predictive power of molecular docking in identifying promising drug candidates.

Table 1: Representative Ligand-Protein Interactions for Piperazine Derivatives from Molecular Docking Studies

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| α-amylase | Asp197, Glu233, Asp300 | Hydrogen Bonding, Pi-Cation | biomedpharmajournal.org |

| E. coli FabH | HIS244, ASN274 | Hydrogen Bonding | nih.gov |

| Cyclooxygenase-2 (COX-2) | Arg120 | Hydrogen Bonding | jrespharm.com |

| Human Acetylcholinesterase | Tyr70, Trp279, Tyr334 | Hydrogen Bonding, Hydrophobic | researchgate.net |

This table is illustrative and based on findings for various piperazine derivatives, not specifically 1-(Oxan-4-yl)piperazine.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how proteins and ligands move and interact, offering insights that are not available from static models. rsc.orgwindows.net These simulations are crucial for understanding the stability of ligand-protein complexes and the conformational changes that may occur upon binding. rsc.org

For piperazine-containing ligands, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. chemrxiv.org By simulating the complex in a solvent environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation is often used to quantify its stability.

MD simulations can also be employed to study the conformational flexibility of the this compound moiety itself and how this flexibility influences its binding to a target. The oxan ring can adopt different conformations, such as chair and boat forms, and the piperazine ring also has conformational flexibility. MD simulations can explore these different conformational states and their relative energies, providing a more complete picture of the molecule's behavior. biorxiv.org Enhanced sampling methods are often used to more efficiently explore the conformational space of complex systems. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net Methods like Density Functional Theory (DFT) are commonly employed to calculate various molecular properties with high accuracy. mdpi.com

For this compound and its analogs, quantum chemical calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Investigate the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Determine electrostatic potential: Map the electrostatic potential on the molecular surface to identify regions that are electron-rich (negative potential) or electron-poor (positive potential). This information is valuable for understanding intermolecular interactions, such as hydrogen bonding.

Predict spectroscopic properties: Calculate theoretical vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. acs.org

A study on a crystalline salt of piperazine utilized DFT calculations to analyze its molecular structure and electronic features, highlighting the importance of these methods in characterizing new materials. researchgate.net

Table 2: Examples of Parameters Obtained from Quantum Chemical Calculations for Piperazine Derivatives

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |

| Electrostatic Potential | Distribution of charge on the molecular surface | Identifies sites for electrophilic and nucleophilic attack |

This table presents general parameters and their significance in the context of quantum chemical calculations for piperazine derivatives.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net The this compound scaffold can serve as a starting point or a fragment in virtual screening campaigns to discover novel ligands with improved properties.

There are two main approaches to virtual screening:

Structure-based virtual screening: This method uses the three-dimensional structure of the target protein. A library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity. researchgate.net

Ligand-based virtual screening: This approach is used when the structure of the target protein is unknown. It involves searching for molecules in a database that are similar to a known active ligand. Similarity can be based on 2D fingerprints, 3D shape, or pharmacophore models.

The piperazine scaffold is a common motif in many biologically active compounds and is often used in the design of compound libraries for virtual screening. researchgate.netjst.go.jp By starting with a core structure like this compound and computationally exploring various substitutions and modifications, it is possible to identify novel compounds with enhanced activity, selectivity, or pharmacokinetic properties. nih.gov A multi-step virtual screening process, combining different filtering and scoring methods, was successfully used to identify a novel piperazine-based agonist from a database of 5 million compounds. jst.go.jp

Future Directions and Research Opportunities

Design of Next-Generation 1-(Oxan-4-yl)piperazine Derivatives

The future of this compound in drug discovery lies in the rational design of new derivatives with enhanced efficacy and specificity. nih.gov Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how modifications to the core structure impact biological activity. nih.gov

Key strategies for designing next-generation derivatives include:

Functionalization of the Piperazine (B1678402) Ring: The nitrogen atoms of the piperazine ring are prime sites for nucleophilic substitution and acylation reactions. smolecule.com This allows for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties, connected through linkers like amides, sulfonamides, and carbamates. nih.gov Such modifications can modulate the compound's physical properties and its ability to interact with biological targets. nih.gov

Modification of the Oxan Ring: While the oxan-4-yl group often enhances solubility and bioavailability, modifications to this moiety can further optimize these properties. Exploring different substituents on the oxan ring could lead to improved pharmacokinetic profiles.

Stereochemical Considerations: The conformational flexibility of the piperazine and oxan rings introduces stereochemical complexity. vulcanchem.com Investigating the biological activity of different stereoisomers is crucial, as specific conformations may exhibit higher affinity for target receptors.

Table 1: Strategies for Derivative Design

| Modification Site | Chemical Reaction | Potential Outcome |

|---|---|---|

| Piperazine Nitrogen | Nucleophilic Substitution, Acylation | Introduction of diverse functional groups, modulation of physical properties. smolecule.comnih.gov |

| Oxan Ring | Substitution | Optimization of solubility and bioavailability. |

| Core Scaffold | Stereoisomer Separation | Identification of more potent and selective conformations. vulcanchem.com |

Exploration of Novel Biological Targets

While derivatives of this compound have shown promise in areas like neuroscience and infectious diseases, a significant opportunity lies in exploring new biological targets. The versatility of the piperazine scaffold allows for its adaptation to interact with a wide range of receptors, enzymes, and ion channels.

Future research should focus on:

Screening against Diverse Target Classes: High-throughput screening of this compound libraries against a broad panel of biological targets can uncover unexpected therapeutic applications.

Mechanism of Action Studies: For derivatives that show promising activity, detailed mechanism-of-action studies are essential to understand how they interact with their molecular targets. This includes investigating binding affinities to neurotransmitter receptors and assessing their ability to inhibit specific enzymes. smolecule.com

Polypharmacology: Investigating the potential for a single derivative to interact with multiple targets could lead to the development of drugs with broader therapeutic efficacy, particularly for complex diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the design of this compound derivatives is no exception. scrivenerpublishing.commednexus.org These computational tools can accelerate the design-test-analyze cycle and improve the prediction of compound properties. nextmol.com

Key applications of AI and ML include:

Predictive Modeling: AI algorithms can be trained on existing SAR data to predict the biological activity and physicochemical properties of novel, untested derivatives. mdpi.compreprints.org This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space beyond what is achievable through traditional methods. mednexus.org